molecular formula C23H23ClN2O6S B12473737 N-(4-chloro-2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide

N-(4-chloro-2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide

Cat. No.: B12473737
M. Wt: 491.0 g/mol
InChI Key: QPFCXWXFMUFTJA-UHFFFAOYSA-N
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Description

“N-(4-chloro-2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide” is a synthetic organic compound that belongs to the class of glycinamides This compound is characterized by the presence of a chloro-dimethoxyphenyl group, a methylsulfonyl group, and a phenoxyphenyl group attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-chloro-2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the chloro-dimethoxyphenyl intermediate: This can be achieved by chlorination and methoxylation of a suitable phenyl precursor.

    Introduction of the methylsulfonyl group: This step may involve sulfonylation reactions using reagents like methylsulfonyl chloride.

    Coupling with glycinamide: The final step involves coupling the intermediate with glycinamide under appropriate conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“N-(4-chloro-2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of “N-(4-chloro-2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide” depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2,5-dimethoxyphenyl)glycinamide
  • N-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide
  • N-(4-phenoxyphenyl)glycinamide

Uniqueness

“N-(4-chloro-2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide” is unique due to the combination of its functional groups, which may confer specific chemical and biological properties

Properties

Molecular Formula

C23H23ClN2O6S

Molecular Weight

491.0 g/mol

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide

InChI

InChI=1S/C23H23ClN2O6S/c1-30-21-14-20(22(31-2)13-19(21)24)25-23(27)15-26(33(3,28)29)16-9-11-18(12-10-16)32-17-7-5-4-6-8-17/h4-14H,15H2,1-3H3,(H,25,27)

InChI Key

QPFCXWXFMUFTJA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CN(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C)OC)Cl

Origin of Product

United States

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